[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound that features multiple functional groups, including amines, carbamates, and esters. This compound is likely to be of interest in various fields such as medicinal chemistry, materials science, and organic synthesis due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate likely involves multiple steps, including the formation of the carbamate and ester linkages. A possible synthetic route could involve:
Formation of the Carbamate: Reacting 3-(dimethylamino)propylamine with a suitable chloroformate to form the carbamate intermediate.
Esterification: Reacting the carbamate intermediate with 3-(4,4-dioctoxybutanoyloxy)propyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.
Final Coupling: Coupling the ester intermediate with (9Z,12Z)-octadeca-9,12-dienoic acid using a coupling reagent like EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the reaction conditions to maximize yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like column chromatography or recrystallization to purify the final product.
Scale-Up: Adapting the synthetic route for large-scale production while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound [2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate can undergo various types of chemical reactions:
Oxidation: The double bonds in the (9Z,12Z)-octadeca-9,12-dienoate moiety can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: The ester and carbamate groups can be reduced using strong reducing agents like LiAlH₄.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or THF.
Substitution: Alkyl halides in the presence of a base like NaH.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of quaternary ammonium salts.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Bioconjugation: Use in the modification of biomolecules for research purposes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.
Drug Delivery: Use in the development of drug delivery systems.
Industry
Materials Science: Use in the development of new materials with unique properties.
Polymer Chemistry: Potential use in the synthesis of novel polymers.
Mechanism of Action
The mechanism of action of [2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] octadecanoate: Similar structure but lacks the double bonds in the fatty acid moiety.
[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z)-octadec-9-enoate: Similar structure but has only one double bond in the fatty acid moiety.
Uniqueness
The presence of multiple functional groups and the specific configuration of double bonds in [2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate makes it unique. These features can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C48H90N2O8 |
---|---|
Molecular Weight |
823.2 g/mol |
IUPAC Name |
[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C48H90N2O8/c1-6-9-12-15-18-19-20-21-22-23-24-25-26-27-30-34-45(51)56-41-44(43-58-48(53)49-37-33-38-50(4)5)42-57-46(52)35-36-47(54-39-31-28-16-13-10-7-2)55-40-32-29-17-14-11-8-3/h18-19,21-22,44,47H,6-17,20,23-43H2,1-5H3,(H,49,53)/b19-18-,22-21- |
InChI Key |
HEDAYAWIKVYYTJ-VYEFPUSRSA-N |
Isomeric SMILES |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)NCCCN(C)C)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)NCCCN(C)C)OCCCCCCCC |
Origin of Product |
United States |
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